molecular formula C11H13NO4 B1184702 3-{4-Nitro-3,5-dimethylphenyl}

3-{4-Nitro-3,5-dimethylphenyl}

Cat. No.: B1184702
M. Wt: 223.228
InChI Key: PLTXHVQRCIWIBG-UHFFFAOYSA-N
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Description

3-{4-Nitro-3,5-dimethylphenyl} is a substituted aromatic compound featuring a phenyl ring with three distinct substituents: a nitro group (-NO₂) at the para position (C4) and methyl groups (-CH₃) at the meta positions (C3 and C5).

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.228

IUPAC Name

3-(3,5-dimethyl-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

PLTXHVQRCIWIBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-{4-Nitro-3,5-dimethylphenyl}, its properties and synthesis pathways are compared below with structurally related nitroaromatic compounds, including those from the provided evidence. Key differences in substitution patterns, synthetic methodologies, and applications are highlighted.

Structural Analogs

4-Nitro-3(5)-β-D-ribofuranosylpyrazole Structure: A pyrazole ring substituted with a nitro group and a β-D-ribofuranosyl moiety. Synthesis: Synthesized via alkynol intermediates and benzyl-protected ribofuranosyl precursors, as described in Buchanan et al. (1980) . Key Difference: Unlike 3-{4-Nitro-3,5-dimethylphenyl}, this compound is a C-nucleoside derivative, emphasizing its relevance in medicinal chemistry (e.g., antiviral or anticancer applications).

3-[2,3,5-Tri-O-benzyl-β-D-ribofuranosyl]prop-2-yn-1-ol Structure: An alkyne-linked ribofuranosyl compound with benzyl protecting groups. Synthesis: Prepared through Sonogashira coupling and benzyl protection strategies (Buchanan et al., 1977) . Key Difference: The presence of an alkyne group and ribose moiety distinguishes it from 3-{4-Nitro-3,5-dimethylphenyl}, which lacks carbohydrate components and focuses on aromatic nitro/methyl functionalities.

Electronic and Steric Effects

  • Nitro Group Influence : The nitro group in 3-{4-Nitro-3,5-dimethylphenyl} is a strong electron-withdrawing group, enhancing electrophilic substitution resistance compared to analogs like 4-nitrophenyl derivatives.
  • Methyl Group Impact: The 3,5-dimethyl substitution creates steric hindrance, reducing reactivity at the ortho and para positions—a contrast to monosubstituted nitroaromatics (e.g., nitrobenzene).

Data Table: Comparative Analysis of Nitroaromatic Compounds

Compound Substituents Key Functional Groups Synthetic Route Applications
3-{4-Nitro-3,5-dimethylphenyl} 4-NO₂, 3-CH₃, 5-CH₃ Nitro, methyl Likely nitration/alkylation Materials science, intermediates
4-Nitro-3(5)-β-D-ribofuranosylpyrazole 4-NO₂, β-D-ribofuranosyl Nitro, ribose Alkynol intermediates Medicinal chemistry
3-[Tri-O-benzyl-β-D-ribofuranosyl]prop-2-yn-1-ol Benzyl-protected ribose, alkyne Ribose, alkyne Sonogashira coupling Nucleoside analog synthesis

Research Findings and Limitations

  • Reactivity : The steric bulk of 3,5-dimethyl groups in 3-{4-Nitro-3,5-dimethylphenyl} may hinder further functionalization, unlike less hindered analogs.
  • Thermal Stability : Nitroaromatics with methyl groups often exhibit higher thermal stability due to reduced ring strain, as seen in trinitrotoluene (TNT) derivatives.
  • Evidence Gaps: The provided literature focuses on ribofuranosyl pyrazoles rather than simple nitro-methylphenyl systems, necessitating extrapolation from broader nitroaromatic chemistry.

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